![molecular formula C22H20N4O6S B2804647 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941996-52-7](/img/structure/B2804647.png)
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
One study discusses the synthesis of novel 1,3,4-oxadiazole derivatives with potential antibacterial properties. The research outlines the process of creating disubstituted hydrazides that underwent cyclization to form 1,3,4-oxadiazoles. These compounds were tested for antibacterial activity, highlighting the relevance of such structures in developing new antimicrobial agents (А. А. Aghekyan et al., 2020).
Nematocidal Activity
Another research project focused on the design and synthesis of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating significant nematocidal activity. This study underlines the potential of such compounds in agricultural applications, particularly in combating nematode pests (Dan Liu et al., 2022).
Antidiabetic Screening
Compounds featuring 1,3,4-oxadiazolyl groups have been evaluated for their antidiabetic potential through in vitro studies. This exploration into their ability to inhibit α-amylase highlights the ongoing search for new therapeutic agents in the management of diabetes (J. Lalpara et al., 2021).
Anticancer Evaluation
Research into N-substituted 1,3,4-oxadiazole derivatives for anticancer activity revealed that some compounds exhibit promising efficacy against various cancer cell lines. Such findings underscore the potential therapeutic applications of these compounds in oncology (B. Ravinaik et al., 2021).
Antiplasmodial Activities
A study on N-acylated furazan derivatives, including those related to the oxadiazole family, demonstrated activity against Plasmodium falciparum strains, suggesting potential applications in malaria treatment (Theresa Hermann et al., 2021).
properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-26(14-16-6-5-13-31-16)33(28,29)17-11-9-15(10-12-17)20(27)23-22-25-24-21(32-22)18-7-3-4-8-19(18)30-2/h3-13H,14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRRTFHSUTCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.